molecular formula C11H18OSi B2638046 2-Phenyl-2-(trimethylsilyl)ethanol CAS No. 122760-31-0

2-Phenyl-2-(trimethylsilyl)ethanol

Cat. No.: B2638046
CAS No.: 122760-31-0
M. Wt: 194.349
InChI Key: CRJTTYGVPSXCRZ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(trimethylsilyl)ethanol is an organic compound with the molecular formula C11H18OSi. It is known for its unique structure, which includes a phenyl group and a trimethylsilyl group attached to an ethanol backbone. This compound is used in various fields of research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-(trimethylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(trimethylsilyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: Similar in structure but lacks the phenyl group.

    2-Phenylethanol: Similar in structure but lacks the trimethylsilyl group.

Uniqueness

2-Phenyl-2-(trimethylsilyl)ethanol is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer

Properties

IUPAC Name

2-phenyl-2-trimethylsilylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJTTYGVPSXCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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